molecular formula C14H16O2 B2845245 6-Benzylcyclohex-3-ene-1-carboxylic acid CAS No. 77634-77-6

6-Benzylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B2845245
CAS No.: 77634-77-6
M. Wt: 216.28
InChI Key: SLIBOSUXKGDWRP-UHFFFAOYSA-N
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Description

6-Benzylcyclohex-3-ene-1-carboxylic acid is an organic compound with the linear formula C14H14O3 . It has a molecular weight of 230.266 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a cyclohexene ring, which is further connected to a carboxylic acid group . The carboxyl group (-COOH) is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom .


Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of chemical reactions. They can be reduced to alcohols by treating them with hydrogen in a hydrogenation reaction . They can also react with alcohols to form esters .


Physical and Chemical Properties Analysis

Carboxylic acids have the typical properties of acids. They dissolve in water to form acidic solutions with pH values less than 7 . They react with metals to form a salt and hydrogen, and with bases to form a salt and water . They also react with carbonates to form a salt, water, and carbon dioxide .

Scientific Research Applications

Synthesis and Derivatives

  • Esterification of Carboxylic Acids : A general method for esterification of carboxylic acids, including complex acids, in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene in benzene, demonstrates the versatility of carboxylic acids in synthesis processes. This technique could potentially be adapted for derivatives of 6-Benzylcyclohex-3-ene-1-carboxylic acid to produce esters in good yields, highlighting its application in synthesizing esterified compounds (Ono et al., 1978).

  • Curtius Rearrangement : The Curtius rearrangement, applied to cyclohex-3-ene carboxylic acid, led to the synthesis of various N-(1-cyclohex-3-enyl)carbamates. This showcases the compound's role in producing important intermediates for further chemical transformations, which could be relevant for derivatives of this compound as well (Gómez-Sánchez & Marco-Contelles, 2005).

Metabolic Pathways

  • Anaerobic Aromatic Metabolism : The metabolism of cyclohex-1-ene carboxylate by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms provides insights into the metabolic pathways involving cyclohexene derivatives. This study could offer a conceptual framework for understanding how derivatives of this compound might be metabolized in microbial systems, shedding light on their potential environmental breakdown or biotransformation processes (Elshahed et al., 2001).

Chemical Reactions and Mechanisms

  • Mechanism of Amide Formation : The study of amide formation from carboxylic acids in aqueous media using carbodiimide reveals the intricate chemistry involved in forming amides from carboxyl groups. This understanding is essential for applying this compound in bioconjugation and peptide synthesis, providing a foundational insight into its reactivity and potential applications in organic synthesis and drug discovery (Nakajima & Ikada, 1995).

Safety and Hazards

Carboxylic acids, including 6-Benzylcyclohex-3-ene-1-carboxylic acid, can cause skin irritation and serious eye damage . They are harmful in contact with skin and can cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective clothing and eye protection when handling these chemicals .

Properties

IUPAC Name

6-benzylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIBOSUXKGDWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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